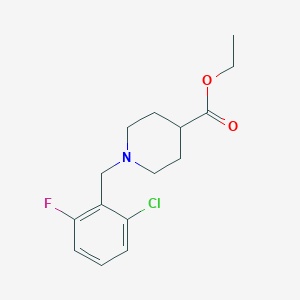

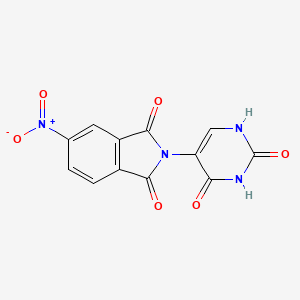

![molecular formula C17H21N3S B5546481 1-[4-(甲硫基)苄基]-4-(2-吡啶基)哌嗪](/img/structure/B5546481.png)

1-[4-(甲硫基)苄基]-4-(2-吡啶基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, including "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine," often involves the nucleophilic substitution reactions, where piperazine acts as a nucleophile towards activated halogenated compounds or through the reaction of piperazine with aldehydes or ketones in the presence of reducing agents. A notable example includes the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, highlighting the versatility of piperazine chemistry in producing a wide array of substituted derivatives for further pharmacological testing (Tung, 1957).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of piperazine derivatives. For example, the crystal and molecular structure determination by X-ray analysis revealed the presence of chair conformation in the piperazine ring, indicating a common structural feature among piperazine derivatives. This conformational aspect is crucial for the interaction of these molecules with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives can vary widely, depending on the functional groups attached to the piperazine core. Piperazine derivatives undergo reactions such as N-alkylation, acylation, and sulfonylation, providing a methodological basis for the synthesis of a diverse range of compounds with potential biological activities. These reactions are instrumental in the development of compounds with improved pharmacological properties (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine" and related compounds, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration and the nature of substituents on the piperazine ring. For instance, the introduction of a piperazine unit has been shown to significantly enhance the aqueous solubility and improve oral absorption in pharmacological candidates, demonstrating the impact of molecular modifications on the physical properties of these compounds (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and pharmacological activity, are profoundly affected by the substituents on the piperazine nucleus. The versatility of piperazine chemistry allows for the synthesis of compounds with a wide range of biological activities, from antibacterial to antipsychotic effects. The structural diversity obtained through chemical modifications on the piperazine ring underscores the compound's potential in drug discovery and development (Matsumoto & Minami, 1975).

科学研究应用

抗菌剂

与“1-[4-(甲硫基)苄基]-4-(2-吡啶基)哌嗪”相关的衍生物研究包括吡啶并(2,3-d)嘧啶抗菌剂的开发。这些化合物对革兰氏阴性菌表现出显著的活性,包括铜绿假单胞菌,表明它们作为抗菌剂的潜力。这些化合物的构效关系表明,哌嗪部分上的特定取代基可以增强其抗菌功效 (Matsumoto & Minami, 1975)。

药理特性

具有甲硫基取代基的 4-哌嗪嘧啶的药理筛选揭示了包括止吐、镇静、镇痛、抗血清素和肌肉痉挛溶解剂特性在内的特征。这突出了这些化合物多样化的潜在治疗应用,特别是在解决恶心和心理障碍方面 (Mattioda et al., 1975)。

属性

IUPAC Name |

1-[(4-methylsulfanylphenyl)methyl]-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3S/c1-21-16-7-5-15(6-8-16)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHONQCPPVKHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylthio)benzyl]-4-(2-pyridinyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)